Cas no 2004651-11-8 (3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro-)
![3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro- structure](https://ko.kuujia.com/scimg/cas/2004651-11-8x500.png)
2004651-11-8 structure
상품 이름:3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro-
CAS 번호:2004651-11-8
MF:C10H19NO2
메가와트:185.26336312294
CID:5276628
3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro- 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro-
-
- 인치: 1S/C10H19NO2/c1-2-8-5-10(12,7-13-8)9(6-11)3-4-9/h8,12H,2-7,11H2,1H3
- InChIKey: PPTYWTAUXVHLGU-UHFFFAOYSA-N
- 미소: O1C(CC)CC(C2(CN)CC2)(O)C1
3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684135-0.5g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 | |
Enamine | EN300-684135-2.5g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
Enamine | EN300-684135-1.0g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
Enamine | EN300-684135-5.0g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
Enamine | EN300-684135-10.0g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 | |
Enamine | EN300-684135-0.1g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-684135-0.05g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
Enamine | EN300-684135-0.25g |
3-[1-(aminomethyl)cyclopropyl]-5-ethyloxolan-3-ol |
2004651-11-8 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 |
3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro- 관련 문헌
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
2004651-11-8 (3-Furanol, 3-[1-(aminomethyl)cyclopropyl]-5-ethyltetrahydro-) 관련 제품
- 1817735-44-6(Pyrene -PEG5-alcohol)
- 1889645-88-8(1-(1-ethoxyethyl)cyclopropane-1-carboxylic acid)
- 56433-01-3(2-(Bromomethyl)-1-chloro-3-nitrobenzene)
- 75658-84-3(1H-Cyclopenta[c]furan-1-one, hexahydro-, (3aR,6aS)-)
- 1474024-24-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine)
- 768387-51-5(Benzoic acid, 3,5-bis(2-propynyloxy)-, methyl ester)
- 2137646-57-0(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(methoxymethyl)morpholine-2-carboxylic acid)
- 897613-09-1(N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-phenoxyacetamide)
- 267243-64-1(N-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine)
- 1171855-49-4(4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)-1,2-oxazol-3-ylmethyl}benzamide)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량
